

The Discovery and Development of BAY1161909: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1161909 is a potent and selective, orally bioavailable small molecule inhibitor of the serine/theronine kinase Monopolar Spindle 1 (Mps1).[1] Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1] In many cancer cells, Mps1 is overexpressed, leading to aneuploidy and genomic instability, hallmarks of cancer. BAY1161909's mechanism of action involves the inhibition of Mps1 kinase activity, which abrogates the SAC, leading to severe chromosomal missegregation and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells. This document provides an in-depth technical overview of the discovery, preclinical development, and early clinical evaluation of BAY1161909.

Discovery and Lead Optimization

The journey to identify BAY1161909 began with high-throughput screening (HTS) of diverse chemical libraries to find inhibitors of Mps1 kinase. This effort led to the identification of two distinct chemical series: "triazolopyridines" and "imidazopyrazines". While the initial triazolopyridine hits displayed moderate potency, the imidazopyrazine series showed more than 10-fold higher potency but suffered from poor metabolic stability.

Extensive structure-activity relationship (SAR) studies were conducted to optimize the triazolopyridine scaffold. This involved chemical modifications to enhance potency, improve



pharmacokinetic properties, and increase selectivity. These efforts culminated in the identification of BAY1161909 as a clinical candidate, demonstrating a highly potent and selective profile.

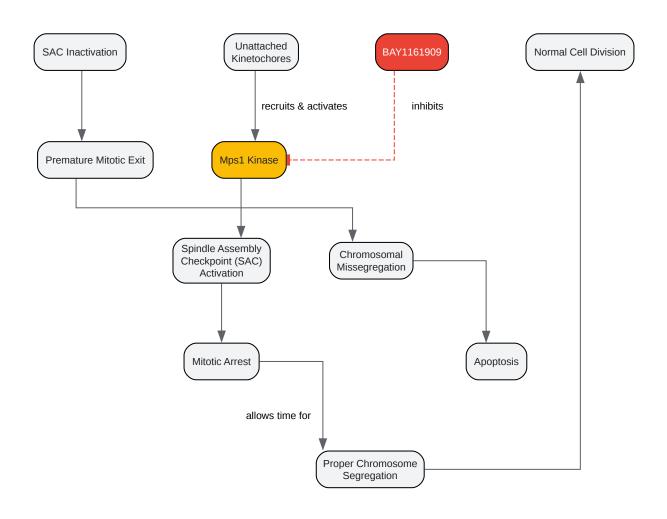
Mechanism of Action

BAY1161909 is an ATP-competitive inhibitor of Mps1 kinase. It binds to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of Mps1 activity leads to the inactivation of the spindle assembly checkpoint.

The SAC is a crucial surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. By inhibiting Mps1, BAY1161909 overrides this checkpoint, causing cells to prematurely exit mitosis with misaligned chromosomes. This results in severe aneuploidy and the induction of apoptotic cell death.

Signaling Pathway Diagram





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Caption: Mechanism of action of BAY1161909 on the Mps1 signaling pathway.

Preclinical Pharmacology In Vitro Potency and Selectivity

BAY1161909 demonstrates potent inhibition of Mps1 kinase with a high degree of selectivity against a broad panel of other kinases.



Kinase	IC50 (nM)
Mps1	< 1[2]
JNK2	> 50% inhibition at 1 μM
JNK3	> 50% inhibition at 1 μM
Other kinases in a panel of 230	No significant inhibition at 100 nM

Cellular Activity

In cellular assays, BAY1161909 effectively inhibits the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. It has been shown to induce mitotic arrest followed by cell death.

Cell Line	Cancer Type	IC50 (nM)
HeLa	Cervical Cancer	< 400[2]
Various other tumor cell lines	Multiple	nmol/L range

In Vivo Efficacy

In preclinical xenograft models, BAY1161909 as a single agent showed moderate tumor growth inhibition. However, when combined with the microtubule-stabilizing agent paclitaxel, a strong synergistic anti-tumor effect was observed. This combination therapy was effective in a broad range of xenograft models, including those with intrinsic or acquired resistance to paclitaxel.

Xenograft Model	Treatment	Tumor Growth Inhibition
Various	BAY1161909 monotherapy	Moderate
Various	BAY1161909 + Paclitaxel	Strong synergistic effect

Pharmacokinetics

Pharmacokinetic studies in preclinical species demonstrated that BAY1161909 has properties suitable for oral administration.



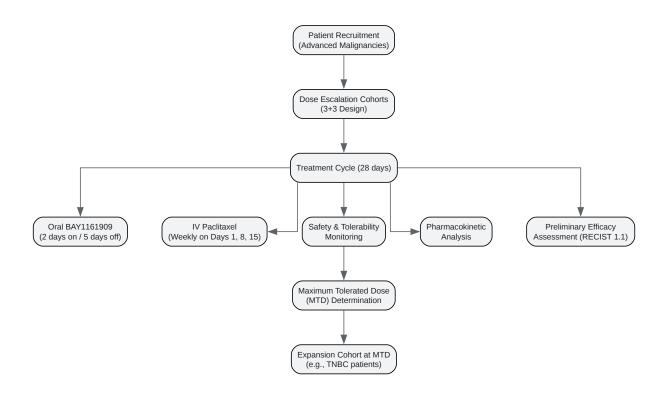
Species	Administration	Key Pharmacokinetic Parameters
Mouse (Female)	Intravenous (1.0 mg/kg)	CL: 4.1 L/h/kg, Vss: 2.7 L/kg, t1/2: 0.82 h
Rat (Male)	Intravenous (0.5 mg/kg)	CL: 7.8 L/h/kg, Vss: 2.2 L/kg, t1/2: 0.54 h

Clinical Development

BAY1161909 entered a Phase I clinical trial (NCT02138812) to evaluate its safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetics in combination with paclitaxel in patients with advanced solid tumors. The study was an open-label, dose-escalation trial.

Clinical Trial Workflow





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Caption: Phase I clinical trial workflow for BAY1161909 in combination with paclitaxel.

Experimental Protocols Mps1 Kinase Inhibition Assay (In Vitro)

This assay quantifies the inhibitory activity of BAY1161909 against Mps1 kinase.

- · Reagents and Materials:
 - N-terminally GST-tagged human full-length recombinant Mps1 kinase.



- Biotinylated peptide substrate (e.g., PWDPDDADITEILG).
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- ATP.
- BAY1161909 dissolved in DMSO.
- 384-well microtiter plates.
- Detection reagents (e.g., HTRF-based).
- Procedure:
 - Add 50 nL of a 100-fold concentrated solution of BAY1161909 in DMSO to the wells of a 384-well plate.
 - 2. Add 2 µL of Mps1 kinase solution in assay buffer to each well.
 - 3. Initiate the kinase reaction by adding 3 μ L of a solution of ATP and peptide substrate in assay buffer.
 - 4. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
 - 5. Stop the reaction by adding a solution of HTRF detection reagents.
 - 6. Read the plate on a suitable plate reader to determine the level of substrate phosphorylation.
 - 7. Calculate IC50 values using a 4-parameter fit.

Cell Proliferation Assay (In Vitro)

This assay measures the effect of BAY1161909 on the proliferation of cancer cell lines.

- Reagents and Materials:
 - Cancer cell line (e.g., HeLa).

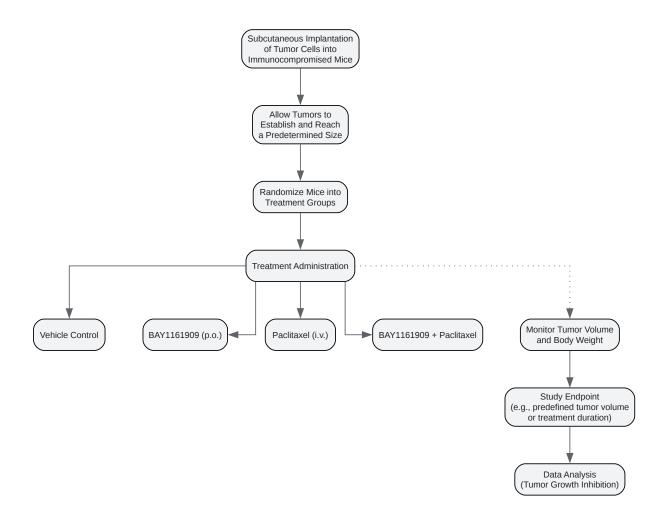


- Cell culture medium and supplements.
- 96-well cell culture plates.
- BAY1161909 dissolved in DMSO.
- Crystal violet staining solution.
- Glutaraldehyde solution.
- Procedure:
 - Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
 - 2. Treat the cells with serial dilutions of BAY1161909.
 - 3. Incubate the plates for a specified period (e.g., 4 days).
 - 4. Fix the cells with glutaraldehyde solution for 15 minutes at room temperature.
 - 5. Wash the plates with water.
 - 6. Stain the cells with crystal violet solution.
 - 7. Wash the plates with water and allow them to dry.
 - 8. Solubilize the stain and measure the absorbance on a plate reader.
 - 9. Calculate IC50 values based on the inhibition of cell growth.[2]

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BAY1161909 in combination with paclitaxel in a mouse xenograft model.





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Caption: General workflow for an in vivo xenograft efficacy study.

- · Animals and Tumor Model:
 - Use immunodeficient mice (e.g., nude mice).



- Subcutaneously implant a suitable cancer cell line (e.g., A2780cis).
- Treatment Groups:
 - Vehicle control.
 - BAY1161909 monotherapy (e.g., 2.5 mg/kg, p.o., twice daily for 2 days on/5 days off).[3]
 - Paclitaxel monotherapy (e.g., 24 mg/kg, i.v., once).[3]
 - Combination of BAY1161909 (e.g., 1 mg/kg, p.o., twice daily for 2 days) and paclitaxel (e.g., 24 mg/kg, i.v., once).[3]
- Procedure:
 - 1. Once tumors reach a palpable size, randomize mice into treatment groups.
 - 2. Administer treatments according to the specified doses and schedules.
 - 3. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
 - 4. Continue treatment for a predefined period or until tumors reach a specified endpoint.
 - 5. Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

BAY1161909 is a novel, potent, and selective Mps1 kinase inhibitor that has demonstrated significant preclinical anti-tumor activity, particularly in combination with paclitaxel. Its mechanism of action, which involves the abrogation of the spindle assembly checkpoint, represents a promising therapeutic strategy for cancers that are dependent on a functional SAC for their survival. The early clinical data from the Phase I trial will be crucial in determining the future developmental path for BAY1161909. This technical guide provides a comprehensive overview of the discovery and development of this promising anti-cancer agent for the scientific and drug development community.



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